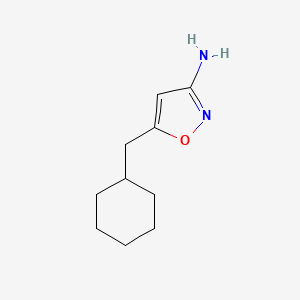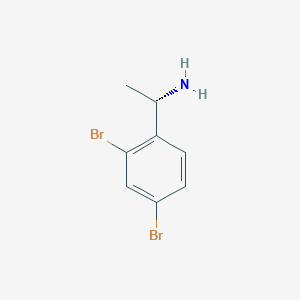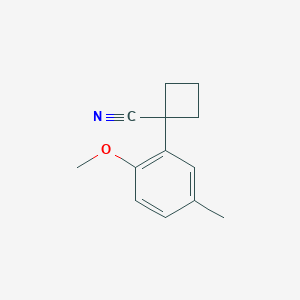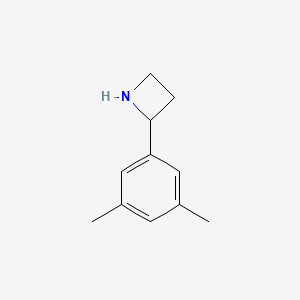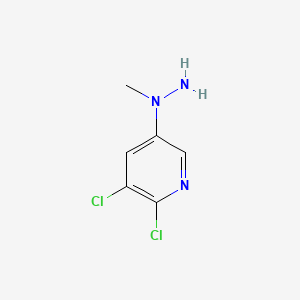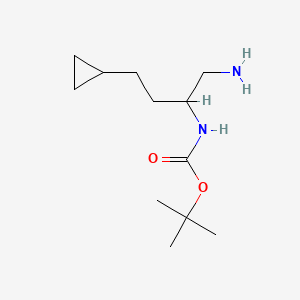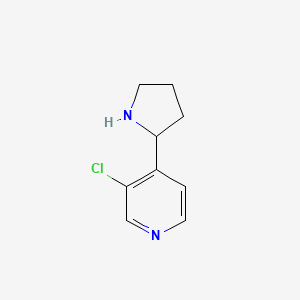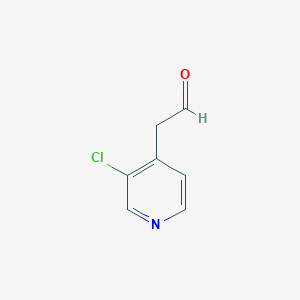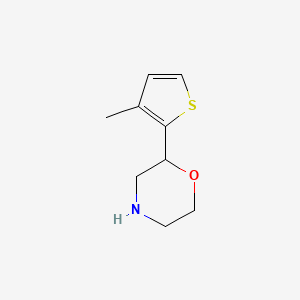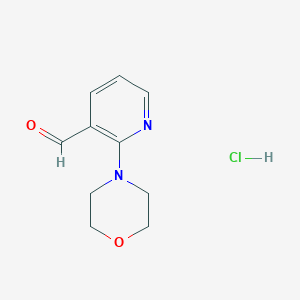
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a morpholine ring attached to the pyridine ring at the 4th position and an aldehyde group at the 3rd position. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of 2-chloropyridine-3-carbaldehyde with morpholine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 2-(Morpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: 2-(Morpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The morpholine ring and the aldehyde group play crucial roles in its binding affinity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Morpholin-4-yl)pyridine-3-carboxaldehyde
- 2-(Morpholin-4-yl)ethylamine
- 2-(Morpholin-4-yl)pyridine-3-carbonitrile
Uniqueness
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both the morpholine ring and the aldehyde group allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C10H13ClN2O2 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
2-morpholin-4-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12;/h1-3,8H,4-7H2;1H |
InChI-Schlüssel |
ZCZVNZCYKHLVPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=CC=N2)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





